



Application Notes and Protocols for InaD-like (INADL) Protein Immunoprecipitation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The InaD-like protein (INADL), a human homolog of the Drosophila melanogaster Inactivation no afterpotential D (InaD) protein, is a crucial scaffolding molecule characterized by the presence of multiple PDZ domains.[1] These domains function as protein-protein interaction modules, enabling INADL to assemble and organize multimeric signaling complexes at specific subcellular locations, such as tight junctions and the apical membrane of epithelial cells.[1] Its role in maintaining cell polarity and coordinating signaling cascades makes it a protein of significant interest in various physiological and pathological processes.[2] Understanding the interaction partners of INADL is key to elucidating its function in cellular signaling.

Immunoprecipitation (IP) is a powerful technique to isolate INADL and its interacting partners from complex cellular lysates.[3] This document provides a detailed protocol for the immunoprecipitation of INADL, intended to guide researchers in studying its protein-protein interactions.

Key Experimental Data

While specific quantitative data for every interaction is highly dependent on the cell type and experimental conditions, the following table provides a representative summary of potential results from an INADL co-immunoprecipitation experiment followed by mass spectrometry-based protein identification.



Bait Protein	Identified Interacting Protein	Cellular Function	Relative Abundance (Normalized Spectral Counts)
INADL	PATJ	Tight Junction Formation, Cell Polarity	150
INADL	PALS1 (MPP5)	Cell Polarity, Vesicular Trafficking	125
INADL	CRB3	Apical Membrane Organization	110
INADL	ZO-3 (TJP3)	Tight Junction Assembly	90
INADL	TRP Channel Family Member	Ion Transport	75

Experimental Protocol: Immunoprecipitation of INADL

This protocol outlines the steps for the immunoprecipitation of native INADL from cultured mammalian cells.

Materials and Reagents:

- Cultured mammalian cells expressing INADL (e.g., Caco-2, MDCK)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA)
- Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use)
- Anti-INADL Antibody (species and isotype matched to Protein A/G beads)



- Isotype Control IgG
- Protein A/G Agarose or Magnetic Beads
- Wash Buffer (Lysis Buffer with 0.1% NP-40)
- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- Neutralization Buffer (1 M Tris-HCl, pH 8.5)
- Microcentrifuge tubes
- Rotating platform or shaker
- Microcentrifuge

Procedure:

- Cell Lysis:
 - Wash cultured cells twice with ice-cold PBS.[4]
 - 2. Aspirate PBS completely and add ice-cold Lysis Buffer (with freshly added protease inhibitors) to the culture dish (e.g., 1 mL for a 10 cm dish).
 - 3. Incubate on ice for 15-30 minutes with occasional gentle rocking to ensure complete lysis.
 - 4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - 5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - 6. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - 1. Add 20-30 µL of Protein A/G bead slurry to the cell lysate.
 - 2. Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.



- 3. Pellet the beads by centrifugation at $1,000 \times g$ for 1 minute at $4^{\circ}C$.
- 4. Transfer the supernatant to a fresh, pre-chilled tube.
- Immunoprecipitation:
 - 1. Add the primary anti-INADL antibody to the pre-cleared cell lysate (the optimal amount should be empirically determined, typically 1-5 μ g).
 - 2. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
 - 3. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
 - 4. Add 30-50 μ L of Protein A/G bead slurry to each tube and continue to incubate with gentle rotation for another 1-2 hours at 4°C.

Washing:

- 1. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- 2. Carefully remove and discard the supernatant.
- 3. Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- 4. Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.

Elution:

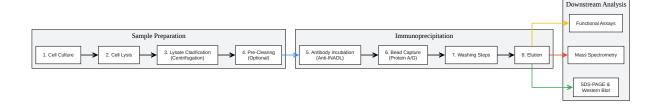
- For SDS-PAGE Analysis: After the final wash, remove all supernatant and add 30-50 μL of 1X SDS-PAGE sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. The supernatant is ready for loading onto a gel.
- 2. For Mass Spectrometry or Functional Assays (Native Elution): Add 50-100 μ L of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the



supernatant to a new tube containing 5-10 μL of Neutralization Buffer to restore a neutral pH.

Visualizing Experimental Workflows and Pathways

Diagram 1: Immunoprecipitation Workflow

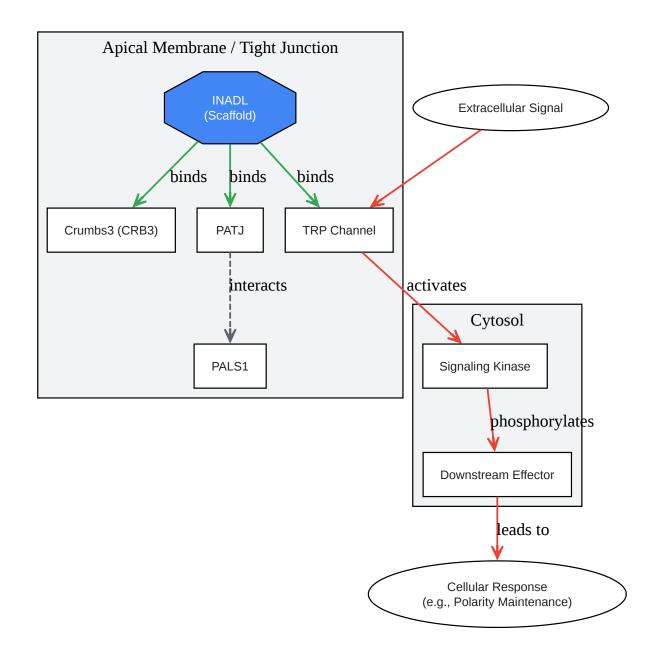


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Caption: Workflow for INADL protein immunoprecipitation.

Diagram 2: Hypothetical INADL Signaling Pathway





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